[2-(6-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
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Overview
Description
Fluocortolone Acetate is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly applied topically to treat various skin disorders, including eczema and dermatitis . The compound is known for its efficacy in reducing inflammation and suppressing immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluocortolone Acetate is synthesized through a series of chemical reactions starting from a steroidal backbone. The synthesis involves fluorination, hydroxylation, and acetylation steps. The key intermediate, fluocortolone, is obtained by fluorinating a suitable steroid precursor, followed by hydroxylation at specific positions .
Industrial Production Methods: Industrial production of Fluocortolone Acetate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Fluorination: Introduction of a fluorine atom at a specific position on the steroid backbone.
Hydroxylation: Addition of hydroxyl groups at designated positions.
Acetylation: Conversion of hydroxyl groups to acetate esters to enhance the compound’s stability and bioavailability.
Chemical Reactions Analysis
Types of Reactions: Fluocortolone Acetate undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated, fluorinated, and acetylated derivatives of the steroid backbone .
Scientific Research Applications
Fluocortolone Acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroidal chemistry and fluorination reactions.
Biology: Investigated for its effects on cellular processes and immune responses.
Medicine: Applied in the treatment of inflammatory skin conditions and autoimmune diseases.
Industry: Utilized in the formulation of topical creams and ointments for dermatological use
Mechanism of Action
Fluocortolone Acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and suppressing immune reactions .
Comparison with Similar Compounds
Fluocortolone: The parent compound without the acetate ester.
Fludrocortisone: A synthetic mineralocorticoid with similar anti-inflammatory properties.
Difluocortolone: Another glucocorticoid with a slightly different structure and potency .
Uniqueness: Fluocortolone Acetate is unique due to its specific fluorination and acetylation, which enhance its stability and bioavailability compared to its parent compound, fluocortolone. This makes it particularly effective for topical applications in treating skin disorders .
Properties
IUPAC Name |
[2-(6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO5/c1-12-7-16-15-9-18(25)17-8-14(27)5-6-23(17,3)22(15)19(28)10-24(16,4)21(12)20(29)11-30-13(2)26/h5-6,8,12,15-16,18-19,21-22,28H,7,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHRIOASVODQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)COC(=O)C)C)O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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